4-(Dimethoxymethyl)-2,3-difluorobenzoic acid

Catalog No.
S8403406
CAS No.
M.F
C10H10F2O4
M. Wt
232.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethoxymethyl)-2,3-difluorobenzoic acid

Product Name

4-(Dimethoxymethyl)-2,3-difluorobenzoic acid

IUPAC Name

4-(dimethoxymethyl)-2,3-difluorobenzoic acid

Molecular Formula

C10H10F2O4

Molecular Weight

232.18 g/mol

InChI

InChI=1S/C10H10F2O4/c1-15-10(16-2)6-4-3-5(9(13)14)7(11)8(6)12/h3-4,10H,1-2H3,(H,13,14)

InChI Key

OIVPMOWGKKRIAL-UHFFFAOYSA-N

SMILES

COC(C1=C(C(=C(C=C1)C(=O)O)F)F)OC

Canonical SMILES

COC(C1=C(C(=C(C=C1)C(=O)O)F)F)OC

4-(Dimethoxymethyl)-2,3-difluorobenzoic acid is an organic compound characterized by its unique structure, which includes a benzoic acid core substituted with two fluorine atoms and a dimethoxymethyl group. This compound has garnered attention in various fields due to its potential applications in pharmaceuticals and material sciences. The chemical formula for this compound is C10H12F2O4, and it features a molecular weight of approximately 238.2 g/mol.

The reactivity of 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid can be attributed to the presence of functional groups that allow for various chemical transformations. Common reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under suitable conditions, facilitating the synthesis of derivatives.
  • Reduction Reactions: The compound can undergo reduction to yield alcohols or other functional groups depending on the reagents used.

These reactions are essential for modifying the compound for specific applications in drug development and materials science.

The synthesis of 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with 2,3-difluorobenzoic acid as a precursor.
  • Dimethoxymethylation: The introduction of the dimethoxymethyl group can be achieved through alkylation reactions using appropriate reagents such as dimethoxy methyl chloride in the presence of a base.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

These methods highlight the importance of careful reagent selection and reaction conditions to achieve desired yields and purity.

4-(Dimethoxymethyl)-2,3-difluorobenzoic acid has several potential applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: Its unique chemical properties make it suitable for developing advanced materials, such as polymers or coatings.
  • Research Chemicals: It is utilized in laboratories for research purposes, particularly in studies related to medicinal chemistry and organic synthesis.

Interaction studies involving 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid focus on its behavior in biological systems and its interactions with enzymes or receptors. Preliminary studies suggest that compounds with similar structures may interact with:

  • Protein Kinases: Modulating kinase activity could lead to therapeutic applications in cancer treatment.
  • Enzymatic Pathways: Understanding how this compound affects metabolic pathways is crucial for assessing its potential biological effects.

Further research is necessary to elucidate these interactions comprehensively.

Several compounds share structural similarities with 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid. A comparison highlights their unique attributes:

Compound NameMolecular FormulaUnique Features
3,4-Difluorobenzoic AcidC7H4F2O2Lacks dimethoxymethyl group; simpler structure
2,3-Dimethoxybenzoic AcidC9H10O4Contains methoxy groups; no fluorine substitution
4-Fluorobenzoic AcidC7H6F1O2Single fluorine substitution; different reactivity
Veratric Acid (3,4-Dimethoxybenzoic Acid)C9H10O4Similar methoxy substitution; used in dyes

These comparisons illustrate how 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid stands out due to its specific fluorination and methoxymethyl substitution patterns, potentially leading to distinct chemical behaviors and applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

232.05471512 g/mol

Monoisotopic Mass

232.05471512 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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